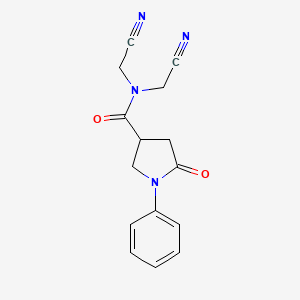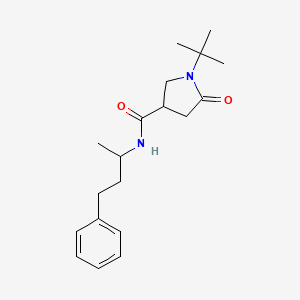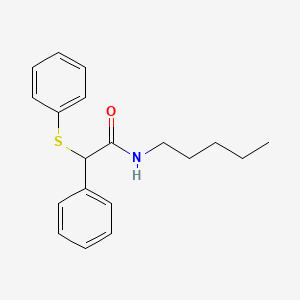![molecular formula C19H21ClN2O4 B11173613 N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11173613.png)
N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, and an amido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 2-methylpropanoyl chloride to form the corresponding amide.
Coupling: Finally, the amide is coupled with 3-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like
Properties
Molecular Formula |
C19H21ClN2O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-11(2)18(23)21-13-7-5-6-12(8-13)19(24)22-15-10-16(25-3)14(20)9-17(15)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
UDFSIXJBAXGOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxy-phenyl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B11173542.png)
![5-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173551.png)
![2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11173556.png)
![N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B11173557.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173561.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11173562.png)
![N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11173565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173569.png)


![1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173590.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173603.png)
